molecular formula C19H13ClFN3O4 B2667778 1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941884-74-8

1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2667778
CAS No.: 941884-74-8
M. Wt: 401.78
InChI Key: BTJIXNWUTPSUPK-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941884-74-8) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C19H13ClFN3O4 and a molecular weight of 401.78 g/mol . It belongs to the dihydropyridine class of molecules, a family known for its significant role in medicinal chemistry and biological activity . Dihydropyridine derivatives are extensively investigated for their potential to modulate various enzyme systems. Research into similar compounds has highlighted their relevance in studying enzyme inhibition mechanisms, such as the inhibition of lysosomal phospholipase A2 (PLA2G15), a key target in understanding drug-induced phospholipidosis, a form of drug toxicity . Furthermore, structurally related 1,2-dihydropyridine-3-carboxamide motifs have been explored as potent and selective inhibitors of kinase targets, demonstrating potential in oncology research . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can procure this compound in various quantities, with standard purities of 90% or higher, to support their investigative studies .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-15-4-2-1-3-12(15)10-23-11-13(5-8-18(23)25)19(26)22-14-6-7-16(21)17(9-14)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJIXNWUTPSUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorophenylmethyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenylmethyl intermediate.

    Coupling with the fluoronitrophenyl group: The intermediate is then reacted with 4-fluoro-3-nitroaniline under appropriate conditions to form the desired amide bond.

    Cyclization to form the dihydropyridine ring: The final step involves cyclization of the intermediate to form the dihydropyridine ring, resulting in the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert nitro groups to amines, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluoronitrophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Molecular Weight (g/mol)* Potential Pharmacological Implications
Target Compound Dihydropyridine (2-Chlorophenyl)methyl, 4-fluoro-3-nitrophenyl ~402.78 Nitro group may enhance kinase inhibition
Furo[2,3-b]pyridine analog () Furopyridine 4-Fluorophenyl, trifluoroethylamino, cyclopropylcarbamoyl ~634.58 High lipophilicity favors CNS penetration
Dihydropyridazine analog () Dihydropyridazine 3-Chlorophenyl, 4-chlorophenyl, trifluoromethyl ~440.77 Dual chlorine substituents improve binding
Piperazine analog () Piperazine 3-Chlorophenyl, dimethylaminoethyl ~338.84 Flexible core supports GPCR modulation

*Calculated based on molecular formulas; experimental validation required.

Key Observations:

The pyridazine () and piperazine () cores introduce additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.

Halogenation: Chlorine and fluorine atoms improve membrane permeability and target affinity via halogen bonding . Trifluoromethyl/Trifluoroethyl: These groups in analogs from and increase lipophilicity and metabolic resistance.

Synthetic Considerations :

  • The target compound’s nitro group may complicate synthesis due to redox sensitivity, whereas the trifluoroethyl group in requires specialized fluorination techniques .

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This compound features a dihydropyridine structure that is substituted with various functional groups, including a nitro group and halogens, which can significantly influence its pharmacological properties. The exploration of its biological activity encompasses its synthesis, mechanism of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions, including nitration and fluorination processes. The general synthetic route includes:

  • Nitration : Introduction of the nitro group via nitrating agents.
  • Fluorination : Incorporation of fluorine atoms using fluorinating agents.
  • Amidation : Formation of the amide bond through coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine and nitro groups enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to significant alterations in cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to cell proliferation and apoptosis .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities that could be harnessed for therapeutic purposes:

  • Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties : The structural features may contribute to antimicrobial activity, making it a candidate for further investigation in treating infections .

Case Studies

Several case studies have highlighted the potential of this compound in specific therapeutic contexts:

  • Cancer Treatment : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as an anticancer agent .
  • Inflammatory Diseases : Investigations into the modulation of immune responses indicated that the compound could influence cytokine production, offering insights into its use in treating inflammatory conditions .

Data Summary

The following table summarizes key characteristics and findings related to the biological activity of the compound:

PropertyDescription
IUPAC NameN-(4-fluoro-3-nitrophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Molecular FormulaC19H13ClF2N3O4
Mechanism of ActionEnzyme inhibition and receptor modulation
Potential ApplicationsAnticancer, antimicrobial, anti-inflammatory
Research FindingsInduces apoptosis in cancer cells; inhibits key enzymes involved in inflammation

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